4-[(4-Fluorobenzyl)amino]benzoic acid
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Overview
Description
4-[(4-Fluorobenzyl)amino]benzoic acid is a chemical compound with the molecular formula C14H12FNO2 . It has a molecular weight of 245.25 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-[(4-Fluorobenzyl)amino]benzoic acid is 1S/C14H12FNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) . This code provides a specific description of the molecule’s structure .Physical And Chemical Properties Analysis
4-[(4-Fluorobenzyl)amino]benzoic acid is a solid at room temperature . It has a molecular weight of 245.25 . For more specific physical and chemical properties, it is recommended to refer to specialized databases or material safety data sheets.Scientific Research Applications
- Antimicrobial and Cytotoxic Agents
- Field : Biochemistry and Pharmacology .
- Application : 4-Aminobenzoic acid derivatives, including “4-[(4-Fluorobenzyl)amino]benzoic acid”, have been studied for their potential as antimicrobial and cytotoxic agents .
- Method : The study combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .
- Results : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
Safety And Hazards
The safety data sheet for 4-[(4-Fluorobenzyl)amino]benzoic acid suggests that it should be handled with personal protective equipment and face protection . It is advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .
properties
IUPAC Name |
4-[(4-fluorophenyl)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPQBSNSDBMBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356816 |
Source
|
Record name | 4-[(4-fluorobenzyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorobenzyl)amino]benzoic acid | |
CAS RN |
64260-96-4 |
Source
|
Record name | 4-[(4-fluorobenzyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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